1,1-Bis(trimethylsilyl)ethylene
Overview
Description
1,1-Bis(trimethylsilyl)ethylene is an organosilicon compound with the molecular formula C8H20Si2. It is characterized by the presence of two trimethylsilyl groups attached to an ethylene moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsilyl)ethylene can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:
HC≡CH+2(CH3)3SiCl→(CH3)3SiC=CSi(CH3)3+2HCl
This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethylsilyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silyl-substituted alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens like chlorine or bromine, and organometallic reagents such as Grignard reagents, are frequently employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, silyl-substituted alkanes, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
1,1-Bis(trimethylsilyl)ethylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: The compound finds applications in the production of high-performance materials, such as silicones and polymers, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsilyl)ethylene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl groups. These groups can stabilize reactive intermediates, making the compound highly versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, often involving the formation of stable silicon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.
1,2-Bis(trimethylsiloxy)ethane: A compound with two trimethylsiloxy groups attached to an ethane moiety, used in similar applications
Uniqueness
1,1-Bis(trimethylsilyl)ethylene is unique due to its specific structure, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
trimethyl(1-trimethylsilylethenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCQWLSMIOKNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205101 | |
Record name | 1,1-Bis(trimethylsilyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-07-9 | |
Record name | 1,1-Bis(trimethylsilyl)ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, ethenylidenebis[trimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Bis(trimethylsilyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Bis(trimethylsilyl)ethylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UST6PE9TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.